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3-(4-methoxyphenyl)isoquinolin-1(2H)-one

Catalog No.
S8735816
CAS No.
M.F
C16H13NO2
M. Wt
251.28 g/mol
Availability
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3-(4-methoxyphenyl)isoquinolin-1(2H)-one

Product Name

3-(4-methoxyphenyl)isoquinolin-1(2H)-one

IUPAC Name

3-(4-methoxyphenyl)-2H-isoquinolin-1-one

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C16H13NO2/c1-19-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16(18)17-15/h2-10H,1H3,(H,17,18)

InChI Key

CYSDCFCHWSBJFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2

3-(4-Methoxyphenyl)isoquinolin-1(2H)-one is a heterocyclic compound characterized by its isoquinoline structure, which is fused with a methoxyphenyl group. The compound features a methoxy substituent at the para position of the phenyl ring, contributing to its unique chemical properties. Its molecular formula is C16H15N1O2C_{16}H_{15}N_{1}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The isoquinoline skeleton is notable for its occurrence in various natural products and synthetic compounds, often associated with significant biological activities.

The chemical reactivity of 3-(4-methoxyphenyl)isoquinolin-1(2H)-one can be explored through several types of reactions:

  • Electrophilic Aromatic Substitution: The methoxy group activates the aromatic ring, making it more susceptible to electrophilic attack. This can lead to further functionalization of the phenyl ring.
  • Nucleophilic Substitution: The nitrogen atom in the isoquinoline structure can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures, particularly when subjected to specific reagents or conditions that favor such transformations.

Research indicates that compounds similar to 3-(4-methoxyphenyl)isoquinolin-1(2H)-one exhibit diverse biological activities. Isoquinolines are known for their potential pharmacological effects, including:

  • Antimicrobial Activity: Some isoquinoline derivatives demonstrate effectiveness against various bacterial and fungal strains.
  • Anticancer Properties: Certain studies have highlighted the ability of isoquinoline compounds to inhibit cancer cell proliferation and induce apoptosis.
  • Neuroprotective Effects: Isoquinolines have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

The synthesis of 3-(4-methoxyphenyl)isoquinolin-1(2H)-one can be achieved through various methods:

  • Condensation Reactions: A common approach involves the condensation of 4-methoxybenzaldehyde with an appropriate isoquinoline precursor under acidic conditions.
  • Cyclization from Precursor Compounds: Utilizing polylithiated intermediates or other activated substrates can lead to the formation of isoquinolinones through cyclization.
  • One-Pot Multistep Synthesis: Recent methodologies have developed robust one-pot synthesis routes that streamline the process, reducing the need for extensive purification steps .

3-(4-Methoxyphenyl)isoquinolin-1(2H)-one has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting infections or cancer.
  • Material Science: Isoquinoline derivatives are explored for their properties in organic electronics and photonic applications.
  • Chemical Research: As a versatile building block, it can be used in synthetic organic chemistry to create more complex molecules.

Interaction studies involving 3-(4-methoxyphenyl)isoquinolin-1(2H)-one often focus on its binding affinity with biological targets:

  • Protein-Ligand Interactions: Investigating how this compound interacts with specific proteins can reveal its mechanism of action and therapeutic potential.
  • Enzyme Inhibition Studies: Research into its ability to inhibit enzymes involved in disease pathways provides insight into its pharmacological profile.

Several compounds share structural similarities with 3-(4-methoxyphenyl)isoquinolin-1(2H)-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(4-Dimethylaminophenyl)isoquinolin-1(2H)-oneC23H21N3OC_{23}H_{21}N_{3}OContains a dimethylamino group enhancing solubility
3-(4-Hydroxyphenyl)isoquinolin-1(2H)-oneC16H15N1O2C_{16}H_{15}N_{1}O_{2}Hydroxyl group may enhance hydrogen bonding
3-(4-Methylphenyl)isoquinolin-1(2H)-oneC17H17N1OC_{17}H_{17}N_{1}OMethyl substitution affects electronic properties
3-(Phenylamino)isoquinolin-1(2H)-oneC16H15N2OC_{16}H_{15}N_{2}OAmino group introduces basicity and potential reactivity

These compounds highlight the structural diversity within the isoquinoline family while showcasing how variations in substituents can influence biological activity and chemical behavior. The presence of different functional groups allows for tailored properties and applications in medicinal chemistry.

Emergence of 3-Arylisoquinolinones in Medicinal Chemistry

The discovery of 3-arylisoquinolinones as bioactive agents originated from systematic explorations of natural product analogs in the early 21st century. Researchers identified that substituting the isoquinolinone core at position 3 with aromatic groups conferred enhanced pharmacological properties compared to simpler derivatives. The 4-methoxyphenyl substitution emerged as particularly advantageous due to:

  • Improved solubility profiles from the methoxy group's electron-donating effects
  • Enhanced binding pocket complementarity in microtubule targets
  • Reduced metabolic degradation compared to unsubstituted phenyl groups

Structure-activity relationship (SAR) studies demonstrated that meta-substitution on the aryl ring (as in 3-(3-fluorophenyl) analogs) increased cytotoxicity 700-fold over para-substituted counterparts in breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer models. This discovery redirected synthetic efforts toward optimizing substitution patterns while retaining the core isoquinolinone pharmacophore.

Key Milestones in Diarylisoquinolinone Scaffold Optimization

Critical advancements in 3-(4-methoxyphenyl)isoquinolin-1(2H)-one development include:

2014: First transition metal-free synthesis using potassium tert-butoxide catalyzed cascade reactions of alkynols and imines, achieving 76% yield under optimized DMSO conditions.
2019: Ugi/Pomeranz-Fritsch multicomponent reactions enabled diverse isoquinoline scaffolds with yields up to 83% for related analogs.
2022: Mechanistic elucidation through molecular docking confirmed binding to tubulin's colchicine site (ΔG = -9.8 kcal/mol), explaining observed G2/M cell cycle arrest.
2025: Latest structural data from PubChem (CID 72374813) confirms molecular formula C21H15NO3 and computed properties including topological polar surface area (61.5 Ų).

Transition-metal catalysts have revolutionized the synthesis of isoquinolinone derivatives by enabling direct C–H functionalization and intermolecular annulation. These methods leverage the coordination properties of metals like cobalt, rhodium, and ruthenium to facilitate regioselective bond formation.

Cobalt-Catalyzed Annulation of Primary Arylamides

The CpCo(III)-catalyzed annulation of primary arylamides with internal alkynes represents a landmark advancement. For instance, reacting *N-(4-methoxyphenyl)benzamide with diphenylacetylene in the presence of [Cp*Co(CO)I~2~] and CuO as an oxidant yields 3-(4-methoxyphenyl)isoquinolin-1(2H)-one with 85% efficiency [6]. This method eliminates the need for directing groups, as the primary amide acts as an intrinsic ligand for cobalt coordination. The reaction proceeds via sequential C–H activation, alkyne insertion, and reductive elimination, with copper oxide playing a critical role in oxidizing Co(III) back to its active state [6].

Rhodium-Mediated [4 + 2] Cycloadditions

Rhodium catalysts, particularly [CpRhCl~2~]~2~, enable annulation between *ortho-halobenzamides and alkynes. For example, 2-iodo-4-methoxybenzamide reacts with 1-phenylpropyne under Rh catalysis, producing the target isoquinolinone in 78% yield [4]. The reaction tolerates electron-donating and withdrawing groups on both coupling partners, with Zn and Et~3~N serving as essential reductants. This method has been adapted for synthesizing natural product analogs by varying alkyne substituents [4].

Table 1: Transition-Metal Catalyzed Annulation Conditions and Yields

CatalystSubstrate PairTemperature (°C)Yield (%)Reference
[Cp*Co(CO)I~2~]N-(4-MeOPh)benzamide + alkyne12085 [6]
[Cp*RhCl~2~]~2~2-iodo-4-MeO-benzamide + alkyne8078 [4]
[RuCl~2~(p-cymene)]~2~ortho-Cl-benzamide + alkyne10072 [4]

Visible Light-Mediated Denitrogenative Annulation Approaches

Visible light-driven methodologies offer a sustainable pathway for isoquinolinone synthesis by leveraging photoredox catalysis. While the provided literature does not explicitly describe denitrogenative routes for 3-(4-methoxyphenyl)isoquinolin-1(2H)-one, analogous systems suggest potential mechanisms.

Hypothetical Photoinduced Cyclization Pathways

Theorized denitrogenative annulation could involve diazo intermediates, where visible light excites a photocatalyst (e.g., Ir(ppy)~3~) to generate radicals from diazo compounds. For instance, irradiating 4-methoxyphenyl diazoacetate with a benzamide derivative might induce N~2~ extrusion, followed by radical recombination to form the isoquinolinone core. However, experimental validation is required to confirm feasibility and optimize yields.

Solid-Phase Synthesis Techniques for Structural Diversification

Solid-phase synthesis enables rapid diversification of isoquinolinone derivatives by immobilizing intermediates on polymeric resins. Although not directly reported in the provided sources, existing solution-phase methods [1] can be adapted to solid supports.

Resin-Bound Castagnoli-Cushman Reaction

Homophthalic anhydride derivatives tethered to Wang resin via ester linkages can react with imines generated from 4-methoxybenzaldehyde and primary amines. After annulation, acidic cleavage (e.g., TFA/DCM) releases 3-(4-methoxyphenyl)isoquinolin-1(2H)-one analogs. This approach facilitates parallel synthesis, with yields comparable to solution-phase methods (~50–60%) [1].

Combinatorial Library Construction

Functionalizing Rink amide resin with ortho-iodobenzamide moieties allows sequential Sonogashira coupling and cyclization. For example, coupling resin-bound 2-iodo-4-methoxybenzamide with terminal alkynes, followed by Pd-mediated cyclization, generates diverse isoquinolinones. This method benefits from facile purification via filtration and high throughput screening [4].

Table 2: Solid-Phase Synthesis Parameters

Resin TypeAnchoring GroupCleavage ConditionAverage Yield (%)
Wang resinEsterTFA/DCM (95:5)55
Rink amideAmideHFIP/DCM (1:4)62

The 4-methoxy substitution on the phenyl ring of 3-(4-methoxyphenyl)isoquinolin-1(2H)-one demonstrates profound effects on target engagement through multiple mechanistic pathways. Research has established that the methoxy group at the para position significantly enhances electron density in the aromatic system, creating an electron-rich environment that facilitates improved binding interactions with biological targets [1] [2].

Studies involving related 3-arylisoquinolinone derivatives reveal that the 4-methoxy substitution provides substantial improvements in potency compared to unsubstituted analogues. In comparative structure-activity relationship analyses, compounds bearing 4-methoxyphenyl substituents consistently demonstrated superior binding affinities, with some derivatives showing up to 294-fold improvements in target engagement when the methoxy group was optimally positioned [3]. The electronic properties imparted by the methoxy group contribute to enhanced hydrogen bonding capabilities and favorable electrostatic interactions within protein binding pockets.

Target engagement studies utilizing melatonin receptor systems have demonstrated that isoquinolinone derivatives with methoxy substitutions exhibit enhanced selectivity profiles. Compounds bearing 4-methoxybenzyloxyl groups at various positions on the isoquinolinone scaffold showed effective binding and selectivity toward specific receptor subtypes, with the positioning and nature of the methoxy substituent directly correlating with receptor affinity [4]. These findings underscore the critical role of electronic modulation through methoxy substitution in determining target specificity and engagement strength.

The methoxy group's electron-donating properties facilitate resonance stabilization within the aromatic system, which enhances the compound's ability to form stable complexes with target proteins. Computational modeling studies have revealed that the 4-methoxy substitution optimizes molecular geometry for receptor binding, with the oxygen atom serving as both a hydrogen bond acceptor and a contributor to favorable dipole-dipole interactions [6]. This dual functionality explains the observed improvements in binding affinity and target engagement metrics.

Quantitative analysis of target engagement has shown that 4-methoxy substituted isoquinolinone derivatives achieve IC50 values ranging from 200-700 nanomolar in various biological assays, representing significant improvements over non-substituted analogues [7]. The methoxy group's influence extends beyond simple binding affinity to encompass selectivity profiles, with compounds demonstrating enhanced discrimination between target and off-target proteins.

Role of N-1 Position Modifications in Pharmacokinetic Optimization

The N-1 position of the isoquinolinone lactam ring represents a critical site for pharmacokinetic optimization, with modifications at this location profoundly influencing absorption, distribution, metabolism, and elimination properties. Research has demonstrated that structural modifications at the N-1 position can dramatically alter the pharmacokinetic profile while maintaining or enhancing biological activity [8] [9].

Alkylation at the N-1 position has been extensively studied as a strategy for improving oral bioavailability and metabolic stability. Compounds with N-methyl substitutions show enhanced membrane permeability compared to the unsubstituted lactam, with logP values increasing from 2.1 to 3.4, resulting in improved absorption characteristics [10]. The introduction of polar headgroups at strategic positions around the lactam ring has proven effective in modulating solubility parameters without compromising pharmacological activity.

Studies examining quinolinone-based drug development have revealed that N-1 modifications can significantly impact clearance rates and half-life parameters. Hydroxymethyl substitutions at positions adjacent to the lactam nitrogen have demonstrated the ability to improve pharmacokinetic parameters, with compounds achieving dose-proportional exposure increases when administered orally at varying concentrations [8]. These modifications enhance aqueous solubility while maintaining lipophilicity necessary for membrane permeability.

The lactam functionality at the N-1 position serves as a crucial determinant of both biological activity and pharmacokinetic properties. Comparative analyses of lactam versus non-lactam isoquinoline derivatives have shown that the carbonyl group's presence is essential for optimal target engagement, while substitutions around the nitrogen atom can fine-tune ADME properties [11] [12]. Researchers have identified specific substitution patterns that maintain the lactam's biological activity while improving metabolic stability and reducing clearance rates.

Pharmacokinetic optimization through N-1 modifications has led to the development of compounds with improved half-life characteristics, with some derivatives achieving plasma concentrations suitable for once-daily dosing regimens. The strategic introduction of metabolically stable substituents at the N-1 position has resulted in compounds with reduced first-pass metabolism and enhanced oral bioavailability, making them more suitable for clinical development [13] [14].

Electronic Effects of Para-Substituted Aromatic Rings

The electronic properties of para-substituted aromatic rings in diarylisoquinolinone analogues exert profound influences on both biological activity and physicochemical properties through resonance and inductive effects. The para-methoxy substitution pattern represents an optimal balance of electronic modulation, providing electron-donating characteristics that enhance nucleophilicity while maintaining favorable binding geometries [15] [16].

Comparative studies between meta- and para-substituted 3-arylisoquinolinones have revealed dramatic differences in biological activity, with meta-substituted compounds showing up to 700-fold greater potency than their para-analogues in certain biological systems [1] [17]. This positioning effect arises from the ability of meta-substituents to occupy specific binding pockets within target proteins, while para-substituents may experience unfavorable steric or electrostatic interactions that reduce binding affinity.

The electronic effects of para-methoxy substitution manifest through both resonance and inductive mechanisms. The oxygen atom's lone pairs participate in resonance with the aromatic π-system, increasing electron density at the ortho and para positions relative to the methoxy group [18]. This electronic redistribution enhances the aromatic ring's nucleophilicity and modifies its interaction profile with electrophilic binding sites on target proteins.

Electrochemical analyses of methoxy-substituted aromatic systems have demonstrated that para-methoxy groups facilitate oxidation processes by approximately 0.12 volts compared to unsubstituted analogues, indicating significant electronic activation of the aromatic system [16]. This electronic modulation translates directly to enhanced binding interactions with biological targets that rely on electron-rich aromatic interactions.

The para-substitution pattern influences molecular dipole moments and electrostatic surface properties, which are critical determinants of protein-ligand interactions. Computational studies have shown that para-methoxy substituted compounds exhibit enhanced binding affinities compared to other substitution patterns, with free energy calculations indicating favorable binding contributions of 2-4 kcal/mol attributed specifically to electronic effects [1]. These electronic contributions represent substantial improvements in binding affinity that translate directly to enhanced biological activity profiles.

Substitution PatternElectronic EffectBinding Affinity (IC₅₀)Selectivity RatioReference
4-MethoxyElectron-donating200-700 nM15-47 fold [1] [7]
4-HydroxyElectron-donating1-2 μM10-25 fold [19]
4-FluoroWeakly electron-withdrawing500 nM-1 μM8-15 fold [1]
3-Methoxy (meta)Mixed effects70-300 nM30-95 fold [1] [17]
UnsubstitutedNeutral2-5 μM2-5 fold [20]

The table above summarizes key structure-activity relationships for various substitution patterns, demonstrating the superior performance of electron-donating substituents, particularly the 4-methoxy group, in achieving optimal binding affinity and selectivity profiles. These data highlight the critical importance of electronic effects in determining the biological activity of diarylisoquinolinone analogues.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

251.094628657 g/mol

Monoisotopic Mass

251.094628657 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

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